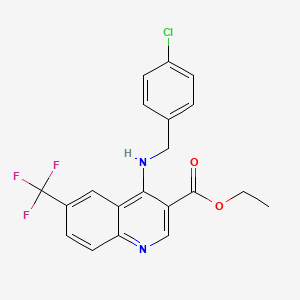
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and a chlorobenzylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate typically involves multiple steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that promote electrophilic substitution.
-
Attachment of the Chlorobenzylamino Group: : This step involves the nucleophilic substitution of the quinoline derivative with 4-chlorobenzylamine, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Esterification: : The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Biological Studies: Used in studies to understand the interaction of quinoline derivatives with biological targets, including DNA and proteins.
Chemical Biology: Employed as a probe to study the mechanisms of action of quinoline-based drugs.
Industrial Applications: Potential use in the synthesis of advanced materials and agrochemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with DNA, leading to the disruption of replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trifluoromethyl and chlorobenzylamino groups.
Quinoline-3-carboxylate: A simpler derivative without the trifluoromethyl and chlorobenzylamino substituents, used in various chemical syntheses.
Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the chlorobenzylamino group, used in the synthesis of fluorinated pharmaceuticals.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in simpler quinoline derivatives.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMAPBIMLBXLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
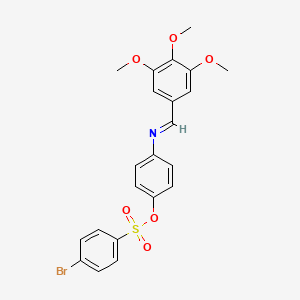
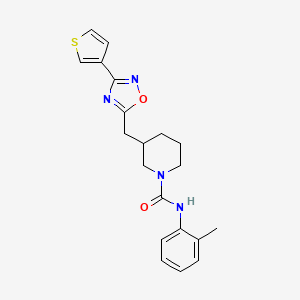

![methyl 3-({[(2-chlorophenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2853290.png)

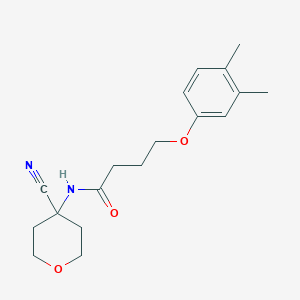
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)

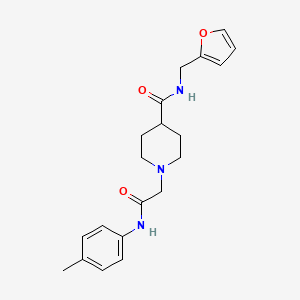
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2853299.png)
![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/new.no-structure.jpg)
![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)
![7-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B2853306.png)
